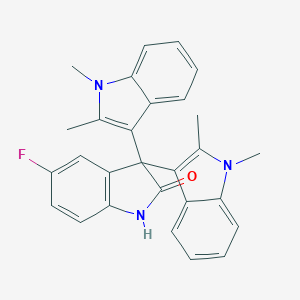![molecular formula C33H32BrN5O4 B307464 {4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile](/img/structure/B307464.png)
{4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Mechanism of Action
The mechanism of action of {4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
{4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, which is a process that leads to programmed cell death. It also has anti-inflammatory effects, which can help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using {4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on {4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile. One direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to explore its potential as a drug delivery system for other compounds. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, {4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile is a promising chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and drug delivery system.
Synthesis Methods
The synthesis of {4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile involves a series of chemical reactions. The starting materials for the synthesis are 2-bromo-4'-ethoxyacetophenone and 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde. These compounds are reacted using a base catalyst to form the intermediate product, which is then further reacted with acetonitrile and a coupling agent to form the final product.
Scientific Research Applications
{4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and can inhibit the growth of cancer cells. Additionally, it has been found to have anti-inflammatory properties and can be used to treat inflammatory diseases.
properties
Product Name |
{4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile |
|---|---|
Molecular Formula |
C33H32BrN5O4 |
Molecular Weight |
642.5 g/mol |
IUPAC Name |
2-[4-[bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy]acetonitrile |
InChI |
InChI=1S/C33H32BrN5O4/c1-6-42-27-20-23(19-26(34)31(27)43-18-17-35)30(28-21(2)36(4)38(32(28)40)24-13-9-7-10-14-24)29-22(3)37(5)39(33(29)41)25-15-11-8-12-16-25/h7-16,19-20,30H,6,18H2,1-5H3 |
InChI Key |
FIGLBRNTFWXWDW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C(C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C)Br)OCC#N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C)Br)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-{8-[(4-Chlorobenzyl)oxy]-2-quinolinyl}vinyl)-2-iodo-6-methoxyphenyl acetate](/img/structure/B307382.png)
![1-[10-bromo-6-(3,5-dibromo-2-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307383.png)
![2-{2-[4-(Benzyloxy)-3-chloro-5-methoxyphenyl]vinyl}-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B307384.png)
![6-[2-[[(Z)-(3-methyl-1-naphthalen-2-yl-5-oxopyrazol-4-ylidene)methyl]amino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B307385.png)

![[2,6-dimethoxy-4-[(Z)-[4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5-ylidene]methyl]phenyl] acetate](/img/structure/B307391.png)
![3-(Allylsulfanyl)-6-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307392.png)
![2-{2-[4-(Benzyloxy)-3-methoxyphenyl]vinyl}-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B307393.png)

![7-Acetyl-6-[3-(allyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307396.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2-propoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307397.png)
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4,6-dichlorophenyl methyl ether](/img/structure/B307399.png)
![8-[(4-Chlorobenzyl)oxy]-2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]quinoline](/img/structure/B307402.png)
![3-(Allylsulfanyl)-6-(3-bromo-5-chloro-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307404.png)